molecular formula C15H19BrClNO2 B8152819 tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate

tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate

Cat. No.: B8152819
M. Wt: 360.67 g/mol
InChI Key: VJNGRALWJXJNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate: is an organic compound that features a tert-butyl group, a bromine atom, a chlorine atom, a benzyl group, and a cyclopropyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance . The general steps include:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products:

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the compound.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the development of new drugs with specific biological activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both bromine and chlorine atoms on the benzyl ring, along with the cyclopropyl group, gives this compound unique reactivity and binding properties compared to other carbamate derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in studies involving enzyme inhibition and protein-ligand interactions.

Properties

IUPAC Name

tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrClNO2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNGRALWJXJNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)Cl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.